2-(1H-pyrazol-1-yl)propanamide
Overview
Description
2-(1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring attached to a propanamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
Pyrazole-based compounds have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting cellular metabolism and signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular responses, such as proliferation, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain kinases, leading to reduced phosphorylation of target proteins . This inhibition can affect downstream signaling pathways and cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism. Additionally, this compound can affect the production of secondary metabolites, which may have further biological implications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It has been observed to interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)propanamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often catalyzed by transition metals such as palladium or rhodium .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve eco-friendly methodologies such as microwave-assisted reactions and heterogeneous catalytic systems . These methods aim to increase yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and N-oxides .
Scientific Research Applications
2-(1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-phenylpyrazole: Known for its insecticidal properties.
3,5-dimethyl-1H-pyrazole: Exhibits antifungal and antibacterial activities.
4-amino-1H-pyrazole: Used in medicinal chemistry for its anti-inflammatory properties.
Uniqueness
2-(1H-pyrazol-1-yl)propanamide stands out due to its unique combination of a pyrazole ring and a propanamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-pyrazol-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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